molecular formula C9H11FO2 B12283132 3-Fluoro-2-isopropoxyphenol

3-Fluoro-2-isopropoxyphenol

Cat. No.: B12283132
M. Wt: 170.18 g/mol
InChI Key: VWBAAXKAGYZING-UHFFFAOYSA-N
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Description

3-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atom and the isopropoxy group can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

3-fluoro-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11FO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI Key

VWBAAXKAGYZING-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)O

Origin of Product

United States

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